2-Iodophenyl isothiocyanate

Description

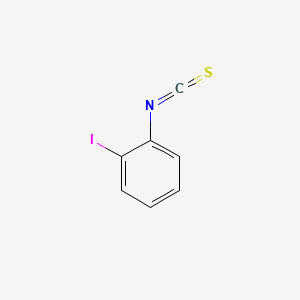

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOTYLQYSDVPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243388 | |

| Record name | 2-Iodophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98041-44-2 | |

| Record name | 2-Iodophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodophenyl Isothiocyanate

Abstract: 2-Iodophenyl isothiocyanate stands as a pivotal intermediate in the fields of medicinal chemistry and advanced organic synthesis. Its unique bifunctional nature, combining the reactivity of the isothiocyanate group with the synthetic versatility of an aryl iodide, makes it a valuable building block for constructing complex heterocyclic scaffolds and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, tailored for researchers, chemists, and professionals in drug development. We present a reliable, step-by-step synthesis protocol, in-depth analysis of its structural features using modern analytical techniques, and a discussion of its applications, underpinned by authoritative scientific sources.

Introduction: The Strategic Importance of Aryl Isothiocyanates

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with many naturally occurring ITCs found in cruciferous vegetables.[1][2] In synthetic chemistry, ITCs are powerful electrophiles that readily react with nucleophiles, making them indispensable precursors for a diverse range of nitrogen- and sulfur-containing heterocycles.[3][4]

The strategic placement of an iodine atom on the phenyl ring, as in this compound, significantly enhances its utility. The carbon-iodine bond serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of further molecular complexity. This dual reactivity makes this compound a highly sought-after reagent for creating libraries of compounds for drug discovery and for the synthesis of targeted covalent inhibitors.[3]

Synthesis of this compound

The conversion of a primary aromatic amine to an isothiocyanate is a fundamental transformation in organic chemistry. While several methods exist, the most common and historically significant route involves the reaction of the amine with a thiocarbonyl surrogate.[5][6] The classical approach utilizes thiophosgene (CSCl₂), a highly effective but also acutely toxic and volatile reagent.[7]

A safer, widely adopted alternative is the two-step, one-pot procedure involving the formation of a dithiocarbamate salt intermediate from the amine and carbon disulfide (CS₂), followed by desulfurization to yield the isothiocyanate.[4][8] This method avoids the hazards of thiophosgene and is generally applicable to a wide range of amines.

Reaction Principle

The synthesis begins with the nucleophilic attack of the primary amine (2-iodoaniline) on the electrophilic carbon of carbon disulfide in the presence of a base (e.g., triethylamine or sodium hydroxide). This forms a dithiocarbamate salt intermediate.[4][5] In the second step, a desulfurizing agent is added to promote the elimination of a sulfide equivalent, leading to the formation of the isothiocyanate. Common desulfurizing agents include tosyl chloride, ethyl chloroformate, or cyanuric chloride.[1][8]

Detailed Experimental Protocol

This protocol describes a reliable method for synthesizing this compound from 2-iodoaniline using carbon disulfide and tosyl chloride as the desulfurizing agent.

Materials:

-

2-Iodoaniline (commercially available)[9]

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-iodoaniline (1.0 eq) in dichloromethane (DCM).

-

Formation of Dithiocarbamate Salt: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) to the solution. Slowly add carbon disulfide (1.5 eq) via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir at 0 °C for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Desulfurization: While maintaining the temperature at 0 °C, add a solution of tosyl chloride (1.1 eq) in DCM dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Relationship between structure and applications.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. The synthetic route via dithiocarbamate formation offers a safe and efficient alternative to older methods using hazardous reagents. Its structure, confirmed by a combination of IR, NMR, and mass spectrometry, provides two distinct reactive sites, enabling the construction of complex molecules through sequential or orthogonal chemical transformations. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this versatile building block in their research and development endeavors.

References

- CN102229551B - A kind of preparation method of isothiocyanate - Google Patents.

-

Németh, A. G., & Ábrányi-Balogh, P. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Catalysts, 11(8), 1081. Available at: [Link]

-

Singh, H., & Singh, P. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 85-100. Available at: [Link]

-

Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2130-2133. Available at: [Link]

-

ResearchGate. (n.d.). The scope of aryl isothiocyanates. Scientific Diagram. Available at: [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis (Stuttgart), 51(8), 1746–1752. Available at: [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. Organic Syntheses Procedure. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Functionalized Aryl and Biaryl Isothiocyanates against Human MCF‐7 Cells. Available at: [Link]

-

Zhang, Y., Li, J., & Tang, L. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 31(9), 1165–1172. Available at: [Link]

-

Rather, J. A., & Ali, A. (2022). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Molecules (Basel, Switzerland), 27(18), 5988. Available at: [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Available at: [Link]

-

NIST. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

-

Lee, J., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of Isothiocyanates. (2022). Chinese Journal of Organic Chemistry. Available at: [Link]

-

Chow, H. Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein journal of organic chemistry, 8, 41–47. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available at: [Link]

-

A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. (2013). RSC Advances. Available at: [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Available at: [Link]

-

McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-Iodophenyl Isothiocyanate: A Bifunctional Building Block for Advanced Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 2-iodophenyl isothiocyanate (2-IPITC), a versatile bifunctional reagent, from its fundamental properties to its application in complex molecular architectures. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and process development scientists. The dual reactivity of 2-IPITC, stemming from the electrophilic isothiocyanate group and the synthetically versatile carbon-iodine bond, makes it a powerful tool for constructing a diverse array of heterocyclic and cross-coupled products.

Core Characteristics and Safety Mandates

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any synthetic campaign.

Physicochemical Properties

This compound is a pale yellow to dark brown crystalline powder or fused solid at room temperature.[1] Its key properties are summarized below, providing the necessary data for reaction setup and purification planning.

| Property | Value | Source(s) |

| CAS Number | 98041-44-2 | [2][3] |

| Molecular Formula | C₇H₄INS | [3] |

| Molecular Weight | 261.08 g/mol | [2][3] |

| Melting Point | 35-39 °C | [2][3] |

| Boiling Point | 304.2±25.0 °C (Predicted) | |

| Density | 1.76±0.1 g/cm³ (Predicted) | |

| Flash Point | >110 °C (>230 °F) | [3] |

| Appearance | Pale yellow to dark brown crystalline powder or fused solid | [1] |

Handling and Safety Protocols (EHS) - A Self-Validating System

2-IPITC is classified as a toxic and corrosive solid, demanding strict adherence to safety protocols.[3][4] It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][5] It is also sensitive to light and moisture.[3]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (or other impervious gloves), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from light and moisture.[3] It is incompatible with alcohols, bases, amines, and strong oxidizing agents.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis of the Building Block: An Optimized Protocol

The utility of 2-IPITC begins with its efficient preparation. While various methods exist for isothiocyanate synthesis, a practical and high-yielding approach starts from the readily available 2-iodoaniline.[7][8] An iodine-catalyzed desulfurization strategy provides an effective route.[3]

The reaction proceeds via the in situ formation of a dithiocarbamate salt from 2-iodoaniline and carbon disulfide (CS₂) in the presence of a base like triethylamine (Et₃N). Molecular iodine then acts as a mild desulfurizing agent to facilitate the elimination of sulfur and formation of the isothiocyanate group.[3] The choice of a polar aprotic solvent like DMSO is critical for solubilizing the intermediates and promoting the reaction.[3]

Figure 1: Workflow for the synthesis of 2-IPITC.

Protocol 2.1: Iodine-Catalyzed Synthesis of this compound[3]

-

Reagents: 2-Iodoaniline (1.0 equiv), Carbon Disulfide (CS₂, 10 equiv), Triethylamine (Et₃N, 2.0 equiv), Iodine (I₂, 50 mol%), Dimethyl Sulfoxide (DMSO).

-

Step 1 (Reaction Setup): To a round-bottom flask charged with a magnetic stir bar, add 2-iodoaniline (e.g., 2 mmol, 438 mg) and DMSO (4 mL).

-

Step 2 (Reagent Addition): Add triethylamine (2.0 equiv, 4 mmol, 0.56 mL) to the solution, followed by the slow addition of carbon disulfide (10 equiv, 20 mmol, 1.2 mL). Stir the mixture at room temperature for 10-15 minutes.

-

Step 3 (Catalyst Addition): Add iodine (50 mol%, 1 mmol, 254 mg) to the reaction mixture. The color will typically change, indicating the start of the catalytic cycle.

-

Step 4 (Reaction Monitoring): Stir the reaction at room temperature for approximately 3 hours. Monitor the conversion of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Step 5 (Workup): Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure this compound.

The Dual-Reactivity Paradigm of 2-IPITC

The synthetic power of 2-IPITC lies in its two distinct, orthogonally reactive functional groups. This allows for a stepwise or one-pot functionalization, providing access to complex molecular scaffolds from a single starting material.

Figure 2: The two primary reactive sites of 2-IPITC.

-

The Isothiocyanate Group (-N=C=S): The central carbon is highly electrophilic and readily undergoes nucleophilic attack by amines, alcohols, thiols, and carbanions.[9] This reaction is fundamental to forming thiourea, thiocarbamate, and dithiocarbamate linkages, which can serve as precursors for further cyclization.[10]

-

The Aryl Iodide (C-I): The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[8][11] Additionally, the ortho-relationship between the iodine and the isothiocyanate (or its derivative) enables powerful intramolecular cyclization strategies to form fused heterocyclic systems.[1][12]

Application I: Transition-Metal-Free Synthesis of Benzothiazoles

One of the most elegant applications of 2-IPITC is in the synthesis of 2-substituted benzothiazoles, a scaffold prevalent in pharmacologically active compounds.[1] A notable method involves a transition-metal-free reaction with active methylene compounds.

The proposed mechanism is a radical nucleophilic substitution (Sᵣₙ1).[1] A base, such as sodium hydride (NaH), deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion attacks the electrophilic carbon of the isothiocyanate, forming a thioamide intermediate. This intermediate can then undergo single-electron transfer (SET) to form a radical anion, which subsequently ejects the iodide anion to form a radical. A final intramolecular cyclization via attack of the sulfur onto the aromatic radical followed by tautomerization/oxidation yields the benzothiazole product.[1]

Protocol 4.1: General Procedure for Benzothiazole Synthesis from 2-IPITC[1]

-

Reagents: this compound (1.0 equiv), Active Methylene Compound (e.g., diethyl malonate, 1.1 equiv), Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv), Anhydrous solvent (e.g., THF or DMF).

-

Step 1 (Base Suspension): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend NaH in the anhydrous solvent.

-

Step 2 (Carbanion Formation): Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the active methylene compound in the anhydrous solvent. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete deprotonation.

-

Step 3 (Nucleophilic Addition): Add a solution of this compound in the anhydrous solvent dropwise to the carbanion solution at 0 °C.

-

Step 4 (Reaction): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours (monitor by TLC).

-

Step 5 (Quenching & Workup): Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Step 6 (Purification): Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 2-substituted benzothiazole.

Application II: Leveraging the C-I Bond in Cross-Coupling

The aryl iodide moiety is a workhorse functional group for creating new carbon-carbon and carbon-heteroatom bonds. While the isothiocyanate group is an electrophile, it is generally stable to the conditions of many palladium-catalyzed cross-coupling reactions, allowing for the selective functionalization of the C-I bond.

Example Workflow: Sonogashira Coupling

The Sonogashira coupling reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, can be readily applied.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base (usually an amine, which can also serve as the solvent).

Figure 3: Conceptual workflow for a Sonogashira coupling.

Protocol 5.1: Hypothetical Sonogashira Coupling of 2-IPITC (Adapted from protocols for 2-iodoaniline[11])

-

Reagents: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), Copper(I) Iodide (CuI, 1 mol%), Anhydrous Triethylamine (Et₃N, as solvent).

-

Step 1 (Reaction Setup): To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Step 2 (Reagent Addition): Add this compound and the terminal alkyne, followed by anhydrous, degassed triethylamine.

-

Step 3 (Reaction): Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

-

Step 4 (Workup): Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and then brine.

-

Step 5 (Purification): Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 2-(alkynyl)phenyl isothiocyanate product. This product is now primed for subsequent reactions, such as intramolecular cyclization involving the isothiocyanate and the newly installed alkyne.

Conclusion: A Versatile Tool for Modern Synthesis

As demonstrated, this compound is far more than a simple intermediate. Its dual-reactivity profile provides a strategic advantage, enabling chemists to perform sequential or one-pot reactions to build molecular complexity rapidly. From transition-metal-free radical cyclizations yielding important heterocyclic cores to its use as a substrate in robust cross-coupling reactions, 2-IPITC is a foundational building block for innovation in pharmaceutical and materials science. A firm grasp of its properties, safety requirements, and reaction mechanisms is essential for unlocking its full synthetic potential.

References

-

FAR Chemical. This compound. Available from: [Link]

-

Bunev, A. S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Available from: [Link]

-

Shaikh, A. A., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 11(10), 1205. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of benzothiazoles. Available from: [Link]

-

Singh, G. S., & D’hooghe, M. (2015). Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(3), 205-218. Available from: [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(21), 2839-2864. Available from: [Link]

-

INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. Iodine catalyzed desulphurization strategy: The synthesis of 2-halo aromatic isothiocyanates. Available from: [Link]

-

Riveira, M. J., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 126. Available from: [Link]

-

Parvathi, E. V. K., et al. (2020). Iron‐Promoted Synthesis of (2‐Oxy/Thio)benzothiazole. ChemistrySelect, 5(42), 13197-13201. Available from: [Link]

-

Reddy, L. V. R., et al. (2009). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of Medicinal Chemistry, 52(2), 565-569. Available from: [Link]

-

Zhang, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules, 28(11), 4353. Available from: [Link]

-

ResearchGate. Reaction of isothiocyanates with nucleophiles. Available from: [Link]

-

Klager, E., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate. Biomedicine & Pharmacotherapy, 171, 116174. Available from: [Link]

Sources

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijrdt.org [ijrdt.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

The Strategic Utility of 2-Iodophenyl Isothiocyanate in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutic agents. 2-Iodophenyl isothiocyanate (CAS 98041-44-2), a seemingly unassuming aromatic compound, has emerged as a powerful and versatile intermediate in the synthesis of a diverse array of biologically active molecules.[1][2] Its unique combination of two highly reactive functional groups—the isothiocyanate and the ortho-positioned iodine atom—provides a rich platform for the construction of complex heterocyclic scaffolds, which are the cornerstone of many approved drugs and clinical candidates. This guide will provide an in-depth technical overview of the properties, synthesis, and, most importantly, the strategic applications of this compound in drug discovery, with a particular focus on its utility in generating libraries of potential therapeutic agents.

Physicochemical Properties and Characterization

This compound is commercially available and typically presents as a pale yellow to dark brown crystalline powder or fused solid.[3] A comprehensive understanding of its physicochemical properties is essential for its effective use in synthesis and for the accurate characterization of its reaction products.

| Property | Value | Reference |

| CAS Number | 98041-44-2 | [3] |

| Molecular Formula | C₇H₄INS | [3] |

| IUPAC Name | 1-iodo-2-isothiocyanatobenzene | [3] |

| Appearance | Pale yellow to dark brown crystalline powder or fused solid | [3] |

| Assay (GC) | > 96.0% | [3] |

Structural Characterization: The identity and purity of this compound and its derivatives are typically confirmed using a combination of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Gas Chromatography (GC) is also a valuable tool for assessing purity.[3]

The Synthetic Powerhouse: Applications in Heterocyclic Chemistry

The true value of this compound lies in its ability to serve as a linchpin in the synthesis of diverse heterocyclic systems. The isothiocyanate group is a versatile electrophile that readily reacts with nucleophiles such as amines and hydrazines to form thiourea and thiosemicarbazide intermediates, respectively. The ortho-iodine atom then provides a handle for subsequent intramolecular cyclization reactions, often facilitated by transition metal catalysis, leading to the formation of fused ring systems.[4][5]

Gateway to Bioactive 2-Aminobenzothiazoles

One of the most significant applications of this compound is in the synthesis of 2-aminobenzothiazoles. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The general synthetic strategy involves a two-step, one-pot process that is both efficient and amenable to the generation of diverse compound libraries.[4][6]

Experimental Workflow: Synthesis of 2-Aminobenzothiazoles

The following diagram illustrates the typical workflow for the synthesis of 2-aminobenzothiazoles using this compound.

Caption: General workflow for the synthesis of 2-aminobenzothiazole derivatives.

Detailed Protocol:

-

Thiourea Formation: To a solution of this compound in a suitable solvent such as ethanol, an equimolar amount of the desired primary or secondary amine is added. The reaction mixture is typically stirred at room temperature or with gentle heating until the formation of the thiourea intermediate is complete, which can be monitored by thin-layer chromatography (TLC).

-

Intramolecular S-Arylation (Cyclization): Following the formation of the thiourea, a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), is added to the reaction mixture.[4] The reaction is then heated in a suitable solvent, which can surprisingly include water, promoting a green chemistry approach. The copper catalyst facilitates the intramolecular C-S bond formation, leading to the desired 2-aminobenzothiazole product.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is typically extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the pure 2-aminobenzothiazole derivative.

This modular approach allows for the rapid generation of a library of 2-aminobenzothiazoles by simply varying the amine starting material, making it an ideal strategy for structure-activity relationship (SAR) studies in drug discovery.

Access to Novel 1,3,4-Thiadiazole Derivatives with Anticancer Potential

This compound is also a key reactant in the synthesis of 1,3,4-thiadiazole derivatives, another class of heterocyclic compounds with demonstrated anticancer activity.[5] A notable study highlighted the synthesis of fluorophenyl derivatives of 1,3,4-thiadiazole that were evaluated for their efficacy against estrogen-dependent breast cancer.[5]

Synthetic Pathway to 1,3,4-Thiadiazoles

The synthesis proceeds through a thiosemicarbazide intermediate, which is then cyclized to form the 1,3,4-thiadiazole ring.

Caption: Synthetic route to 1,3,4-thiadiazole derivatives.

Experimental Insights:

-

The initial reaction of this compound with an aryl benzhydrazide in refluxing ethanol yields the corresponding 1,4-disubstituted thiosemicarbazide with good yields.[5]

-

The subsequent cyclization is achieved by treating the thiosemicarbazide with concentrated sulfuric acid at room temperature.[5] This dehydration reaction leads to the formation of the 1,3,4-thiadiazole ring. While effective, this method can sometimes result in lower yields due to substrate degradation under the harsh acidic conditions.[5]

The resulting 1,3,4-thiadiazole derivatives can be further evaluated for their biological activity, such as their potential as aromatase inhibitors for the treatment of estrogen-dependent breast cancer.[5]

Emerging Roles in Drug Discovery Platforms

Beyond its use in traditional library synthesis, this compound is finding applications in cutting-edge drug discovery technologies.

DNA-Encoded Chemical Libraries (DEL)

In the realm of DNA-encoded libraries, where vast collections of compounds are synthesized on DNA tags, this compound has been utilized as a reactive building block. In one study, it was used in a trio-pharmacophore DNA-encoded library for the simultaneous selection of fragments and linkers against bovine trypsin.[7] This demonstrates its compatibility with the aqueous conditions of DNA-templated synthesis and its utility in generating diverse molecular architectures for high-throughput screening.

Fragment-Based Drug Discovery (FBDD)

The structural motifs derived from this compound, such as the 2-aminobenzothiazole core, are well-suited for fragment-based drug discovery approaches. These small, low-complexity fragments can be screened for weak binding to a biological target, and then iteratively optimized to generate potent and selective drug candidates.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[8] General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Strategic Asset for the Medicinal Chemist

This compound has proven to be a valuable and versatile building block in the medicinal chemist's toolbox. Its dual reactivity allows for the efficient construction of complex and biologically relevant heterocyclic scaffolds, most notably 2-aminobenzothiazoles and 1,3,4-thiadiazoles. The modular nature of the synthetic routes employing this intermediate makes it particularly well-suited for the generation of compound libraries for hit-to-lead optimization. As drug discovery continues to evolve, the strategic application of such powerful synthetic intermediates will remain a key driver of innovation and the development of new medicines.

References

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 98041-44-2 Name...

- Google Patents. (n.d.). US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments.

- Smolecule. (n.d.). Buy Thiourea, N-(2-iodophenyl)-N'-methyl- | 53305-87-6.

- Vulcanchem. (n.d.). 5-Fluoro-2-iodophenyl Isothiocyanate () for sale.

- EON Biotech. (n.d.). Shop – Page 852.

- MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.

- RSC Publishing. (2012).

- PubMed Central. (n.d.). Trio-pharmacophore DNA-encoded chemical library for simultaneous selection of fragments and linkers.

- ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles from secondary amines with 2-iodophenyl isothiocyanates a.

- Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online.

- ResearchGate. (n.d.). ChemInform Abstract: An “On-Water” Exploration of CuO Nanoparticle Catalyzed Synthesis of 2-Aminobenzothiazoles.

Sources

- 1. 5-Fluoro-2-iodophenyl Isothiocyanate () for sale [vulcanchem.com]

- 2. eontrading.uk [eontrading.uk]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Trio-pharmacophore DNA-encoded chemical library for simultaneous selection of fragments and linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98041-44-2 Name: this compound [xixisys.com]

Technical Guide: Spectroscopic Characterization of 2-Iodophenyl Isothiocyanate

Abstract: This technical guide provides an in-depth analysis of the essential spectroscopic data for 2-Iodophenyl isothiocyanate (C₇H₄INS), a key intermediate in pharmaceutical and organic synthesis.[1][2] Intended for researchers, chemists, and quality control specialists, this document outlines the core principles and practical methodologies for acquiring and interpreting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By integrating established protocols with detailed spectral interpretation, this guide serves as an authoritative reference for the comprehensive characterization of this compound.

Introduction and Molecular Overview

This compound is a bifunctional aromatic compound featuring both a reactive isothiocyanate (-N=C=S) group and an iodine substituent. This unique combination makes it a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of heterocyclic compounds and biologically active molecules.[3][4] Accurate and unambiguous structural confirmation is paramount for its application. Spectroscopic techniques provide the necessary toolkit for verifying identity, purity, and structural integrity. This guide details the characteristic spectral fingerprints of this compound across the three most common spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄INS | [5] |

| Molecular Weight | 261.08 g/mol | [6] |

| CAS Number | 98041-44-2 | [5] |

| Appearance | Pale yellow to dark brown crystalline powder or fused solid | [1] |

| IUPAC Name | 1-iodo-2-isothiocyanatobenzene | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the intense, characteristic absorption of the isothiocyanate moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

A solid-state IR spectrum can be efficiently obtained using an FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scan Parameters: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

-

Background Correction: Perform a background scan with a clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.

IR Spectrum Analysis

The key diagnostic feature in the IR spectrum is the very strong and sharp asymmetric stretching vibration of the -N=C=S group.[7] The aromatic region shows characteristic C-H and C=C stretching and bending vibrations.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2100-2000 | Very Strong, Sharp | -N=C=S Asymmetric Stretch |

| ~3100-3000 | Medium to Weak | Aromatic C-H Stretch |

| ~1570, ~1465, ~1435 | Medium to Strong | Aromatic C=C Ring Stretch |

| ~750 | Strong | ortho-Disubstituted C-H Out-of-Plane Bend |

| ~700-500 | Medium to Weak | C-I Stretch |

Data interpreted from the NIST Gas-Phase IR Database and general principles of IR spectroscopy.[5][7]

Workflow for IR Analysis

Caption: Workflow for ATR-IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is particularly informative, while the ¹³C NMR confirms the number and electronic environment of the carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Chloroform-d (CDCl₃) is a common choice.

-

Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (5 seconds) may be needed for quaternary carbons.

-

Co-add 1024 or more scans to achieve adequate signal-to-noise.

-

Predicted ¹H NMR Spectral Data

The four aromatic protons of this compound form a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the iodine and isothiocyanate groups.

Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~7.90 | dd | J ≈ 7.8, 1.5 |

| H-3 | ~7.45 | td | J ≈ 7.7, 1.5 |

| H-5 | ~7.35 | dd | J ≈ 7.8, 1.7 |

| H-4 | ~7.15 | td | J ≈ 7.7, 1.7 |

Predictions are based on established substituent effects on the benzene ring and data from similar compounds.[9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals. The carbon of the isothiocyanate group is notably challenging to observe. It often appears as a very broad, low-intensity signal due to quadrupolar broadening from the adjacent ¹⁴N nucleus and specific molecular dynamics, a phenomenon sometimes referred to as "near-silence".[10][11][12]

Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Notes |

| C-NCS | ~140 | Very broad, low intensity.[12] |

| C-2 | ~140.5 | Quaternary, attached to -NCS |

| C-6 | ~139.8 | |

| C-4 | ~130.0 | |

| C-5 | ~129.5 | |

| C-3 | ~128.5 | |

| C-1 | ~98.0 | Quaternary, attached to -I |

Predictions are based on data for phenyl isothiocyanate and known substituent chemical shifts for iodine.[13][14]

Workflow for NMR Analysis

Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

GC Separation:

-

Injector: Use splitless mode to maximize sensitivity. Set injector temperature to 250 °C.

-

Column: A standard non-polar column (e.g., Rtx-5MS, 30 m) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.[15]

-

-

MS Detection (EI):

-

Ion Source: Standard electron ionization at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

Source Temperature: Set to ~230 °C.[15]

-

Mass Spectrum Analysis

The EI mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides evidence for the different parts of the molecule.

Table 5: Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Notes |

| 261 | [M]⁺ | [C₇H₄INS]⁺ | Molecular Ion |

| 203 | [M - NCS]⁺ | [C₆H₄I]⁺ | Loss of the isothiocyanate group |

| 134 | [M - I]⁺ | [C₇H₄NS]⁺ | Loss of the iodine atom |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Benzyne fragment from loss of I and NCS |

Data interpreted from the NIST Mass Spectrometry Data Center.[6]

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using IR, NMR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic -N=C=S stretch in the IR spectrum, the distinct aromatic pattern in the ¹H NMR, the unique carbon signals in the ¹³C NMR, and the predictable fragmentation in the mass spectrum collectively form an unambiguous fingerprint for this important chemical intermediate. The protocols and interpretive data presented in this guide offer a robust framework for researchers and analysts in the pharmaceutical and chemical industries.

References

-

National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 206(1), 180-184. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound General Information. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Wang, L., et al. (2018). A general method to afford 2-aminobenzoxazoles by the annulation of 2-nitrophenols with aryl isothiocyanates. Advanced Synthesis & Catalysis, 360(15), 2841-2845. Retrieved from [Link]

-

Glaser, R., Hillebrand, R., Wycoff, W., Camasta, C., & Gates, K. S. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(9), 4360–4369. Retrieved from [Link]

-

da Silva, F. C., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32541–32554. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl Isothiocyanate. PubChem Compound Database. Retrieved from [Link]

-

Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Retrieved from [Link]

-

Thevenin, A., et al. (2019). Supporting information Hydroamination of isocyanates and isothiocyanates by Alkaline Earth Metal Initiators supported by Bulky Iminopyrrolyl Ligands. Dalton Transactions. Retrieved from [Link]

-

LCSB, University of Luxembourg. (n.d.). This compound. PubChemLite. Retrieved from [Link]

-

Ntontis, V., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(9), 2506. Retrieved from [Link]

-

Khan, M., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy, 5(2), 77-89. Retrieved from [Link]

-

Fisher Scientific Canada. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

-

Murakami, K., & Yorimitsu, H. (2023). Recent advancement in the synthesis of isothiocyanates. ChemRxiv. Retrieved from [Link]

-

Murakami, K., & Yorimitsu, H. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 59(86), 12891-12903. Retrieved from [Link]

-

Gijbels, M. J. J., et al. (2023). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 415(21), 5183–5196. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data & Info: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Wang, L., et al. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. RSC Advances. Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: a case study of allyl isothiocyanate. AGRIS. Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(9), 4360-4369. Retrieved from [Link]

-

Cajean, A. A. B., et al. (2020). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Journal of the American Society for Mass Spectrometry, 31(7), 1474–1483. Retrieved from [Link]

-

Kokotou, M. G., et al. (2022). Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry. Metabolites, 12(3), 218. Retrieved from [Link]

Sources

- 1. L11012.03 [thermofisher.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 11. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate [agris.fao.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. compoundchem.com [compoundchem.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to 2-Iodophenyl Isothiocyanate: Commercial Availability, Purity Assessment, and Handling for Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-Iodophenyl isothiocyanate (CAS 98041-44-2), a key intermediate in pharmaceutical and organic synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the compound's commercial availability, typical purity specifications, and potential impurity profiles derived from common synthetic routes. It offers field-proven, step-by-step protocols for purity verification using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes essential information on safe handling, storage, and the compound's broader significance, grounded in authoritative references to ensure scientific integrity and practical utility in a laboratory setting.

Introduction to this compound

This compound is a bifunctional aromatic compound featuring both an iodine atom and a highly reactive isothiocyanate group (-N=C=S). This unique structure makes it a valuable building block in synthetic chemistry, allowing for sequential or orthogonal functionalization. The isothiocyanate moiety readily reacts with nucleophiles such as amines and thiols, while the iodo-substituent enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

Its utility is particularly pronounced in the synthesis of complex heterocyclic scaffolds, which are central to many pharmaceutical agents. The broader class of isothiocyanates, many derived from natural sources like cruciferous vegetables, are subjects of intense research for their anticarcinogenic, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This has elevated the importance of synthetic analogues like this compound as intermediates for creating novel therapeutic candidates.[7]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's physical properties is critical for its effective use in experimental design and for ensuring safe laboratory practices.

| Property | Value | Reference(s) |

| CAS Number | 98041-44-2 | [1][8][9] |

| Molecular Formula | C₇H₄INS | [1][8][9] |

| Molecular Weight | 261.08 g/mol | [1][9] |

| Appearance | Pale yellow to dark brown crystalline powder or fused solid | [8] |

| Melting Point | 35-39 °C (lit.) | [1][2] |

| Boiling Point | 304.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.76 g/cm³ (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [1][10] |

| IUPAC Name | 1-iodo-2-isothiocyanatobenzene | [8] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to process development.

Overview of Commercial Suppliers

Procurement typically involves selecting a supplier based on required purity, quantity, and lead time. The compound is most commonly offered at a 97% purity grade, though higher purities may be available from specialized vendors.

| Supplier | Typical Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals (Alfa Aesar) | 97% | 1 g, 5 g | A major, widely cited supplier.[1][8][10][11] |

| Santa Cruz Biotechnology | Research Grade | Inquire | Primarily for biochemical and proteomics research.[9] |

| Energy Chemical | 97% | 1 g, 5 g | Listed on chemical marketplace platforms.[11] |

| Accela ChemBio Co.,Ltd. | ≥97% | 0.1 g to 25 g | Offers a range of small-scale quantities.[11] |

| Various Marketplace Suppliers (ChemicalBook, ChemSrc) | 97% - 99% | 10 mg to 1 kg | A wide network of suppliers, primarily based in China.[11] |

Procurement Considerations for R&D Professionals

When purchasing this compound, it is crucial to request a lot-specific Certificate of Analysis (CoA). The CoA provides the definitive purity value for the specific batch being purchased and the analytical method used for its determination, which is most commonly Gas Chromatography (GC).[8] Given the compound's sensitivity to moisture and light, verify the supplier's packaging standards to ensure product integrity upon arrival.[1][2][10]

Purity Specifications and Impurity Profile

Standard Commercial Purity Grades

The industry standard for commercially available this compound is typically ≥96% or 97% purity , as determined by GC.[8] This grade is suitable for most research and discovery applications. For more demanding applications, such as late-stage drug development or reference standard preparation, further purification via recrystallization or chromatography may be necessary.

Common Analytical Techniques for Purity Verification

The primary methods for analyzing isothiocyanates are gas and liquid chromatography, each with distinct advantages.[12][13]

-

Gas Chromatography (GC): As the most common method cited by suppliers, GC coupled with a Flame Ionization Detector (GC-FID) is excellent for quantifying the purity of this volatile compound. It effectively separates the main component from lower-boiling starting materials or higher-boiling byproducts.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC offers high-resolution separation and is particularly useful for identifying non-volatile impurities. However, the analysis of isothiocyanates by HPLC can be challenging due to their potential for on-column precipitation at higher concentrations, often necessitating the use of heated columns for accurate quantification.[14]

Potential Impurities: A Mechanistic Perspective

Understanding the synthesis of aryl isothiocyanates provides insight into potential impurities. A common route involves the reaction of the corresponding primary amine (2-iodoaniline) with a thiocarbonyl source like carbon disulfide or thiophosgene.[15][16][17]

-

Unreacted Starting Material: Residual 2-iodoaniline is a likely impurity.

-

Symmetrical Thiourea: A common byproduct is N,N'-bis(2-iodophenyl)thiourea, formed by the reaction of the isothiocyanate product with unreacted 2-iodoaniline.

-

Dithiocarbamate Salts: Incomplete decomposition of intermediate dithiocarbamate salts can leave trace ionic impurities.[17]

-

Degradation Products: Due to its sensitivity, exposure to moisture can lead to hydrolysis back to 2-iodoaniline. Exposure to light may cause gradual decomposition.[1][10]

Protocols for Purity Verification

The following protocols are provided as self-validating frameworks. Researchers should perform system suitability tests and validate the method for their specific instrumentation and requirements.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This method is ideal for a rapid and accurate assessment of the primary component's purity.

Methodology:

-

Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10.0 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to create a ~2 mg/mL solution.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis:

-

Inject a solvent blank to identify any system peaks.

-

Inject the prepared sample.

-

Calculate purity using the area percent method, assuming all components have a similar response factor with the FID. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Protocol 2: Purity and Impurity Profiling by HPLC-UV

This method provides a more detailed view of potential non-volatile or thermally labile impurities.

Methodology:

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in Acetonitrile. Isothiocyanates have limited aqueous solubility, which can cause precipitation in the mobile phase.[14]

-

Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD) and a column heater.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Column Temperature: 60 °C (This is critical to prevent on-column precipitation and improve peak shape, as demonstrated for other isothiocyanates).[14]

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 50% B

-

20-25 min: Re-equilibration at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject a solvent blank.

-

Inject the sample and integrate all peaks.

-

Use the area percent method for a preliminary purity assessment. For accurate impurity quantification, reference standards would be required.

-

Mandatory Visualization: Analytical Method Selection Workflow

Caption: Workflow for selecting the appropriate chromatographic method.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the purity and ensuring the safety of personnel.

Recommended Storage and Handling Procedures

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to moisture and air.[10] Keep in a cool, dry, and dark place, as the compound is sensitive to both light and moisture.[1][2][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

Safety and Hazard Information

This compound is a hazardous substance and must be handled with care.

-

GHS Hazards: It is classified as toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2]

-

Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, bases, and amines.[1]

Mandatory Visualization: Safe Handling Workflow

Caption: Decision workflow for the safe handling of the compound.

Conclusion

This compound is an accessible and potent chemical intermediate for advanced synthetic applications, particularly in pharmaceutical R&D. Commercial grades are typically of sufficient purity (≥97%) for initial discovery work. However, for sensitive applications, researchers must possess the capability to re-evaluate purity. This guide provides the necessary framework for this assessment, outlining robust GC and HPLC protocols tailored to the specific chemical nature of isothiocyanates. By adhering to the detailed procedures for analysis, handling, and storage, scientists can ensure both the integrity of their experimental outcomes and a safe laboratory environment.

References

-

Le, C. L., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. PubMed. Retrieved from [Link]

-

Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]

-

Kyriakoudi, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. Retrieved from [Link]

-

Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. Retrieved from [Link]

-

Dains, F. B., et al. (1941). Phenyl Isothiocyanate. Organic Syntheses. Retrieved from [Link]

-

Del Carmen, M., et al. (2015). Synthesis of Isothiocyanates: An Update. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Chen, Y., et al. (2022). Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. MDPI. Retrieved from [Link]

-

Tran, C. T., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... PubMed. Retrieved from [Link]

-

Raina, R., et al. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CA2033129A1 - Process for the preparation of isothiocyanates.

-

Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? PMC - PubMed Central. Retrieved from [Link]

-

Hussain, A., et al. (2021). Dietary isothiocyanates inhibit cancer progression by modulation of epigenome. PubMed. Retrieved from [Link]

Sources

- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 98041-44-2 [chemicalbook.com]

- 3. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]

- 4. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers | MDPI [mdpi.com]

- 8. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 9. scbt.com [scbt.com]

- 10. midlandsci.com [midlandsci.com]

- 11. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanate synthesis [organic-chemistry.org]

A Technical Guide to the Reactivity and Synthetic Utility of 2-Iodophenyl Isothiocyanate

Abstract

2-Iodophenyl isothiocyanate is a powerful bifunctional reagent that holds a strategic position in modern organic synthesis. Characterized by the presence of a highly electrophilic isothiocyanate group and a versatile iodo substituent in an ortho-arrangement, this molecule offers a dual-mode reactivity profile. This guide provides an in-depth exploration of its chemical behavior, detailing the reactivity of the isothiocyanate moiety with various nucleophiles and the utility of the iodo group as a handle for transition metal-catalyzed cross-coupling reactions. We delve into the causality behind experimental choices for key transformations, including intramolecular cyclizations to form benzothiazoles and tandem cross-coupling/cyclization cascades for the construction of complex heterocyclic systems. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic diagrams to facilitate its application in synthetic chemistry.

Introduction: The Bifunctional Scaffolding of this compound

Chemical Structure and Properties

This compound (C₇H₄INS) is an organic compound featuring an isothiocyanate (–N=C=S) group and an iodine atom attached to adjacent carbon atoms of a benzene ring.[1][2] With a molecular weight of approximately 261.08 g/mol , it serves as a crucial intermediate in the synthesis of various organic and pharmaceutical compounds.[2][3]

The Duality of Reactivity: Electrophilic Isothiocyanate and Cross-Coupling Ready Iodide

The synthetic potential of this compound stems from its two distinct reactive sites:

-

The Isothiocyanate Group (-N=C=S): The central carbon atom of this group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[4][5] This reactivity is fundamental to the formation of thioureas, dithiocarbamates, and is the driving force for various cyclization reactions.[6]

-

The Iodo Group (-I): The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[7] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration.

The ortho-positioning of these two groups is of paramount strategic importance, enabling sequential or tandem reactions where an initial transformation at one site directly influences a subsequent reaction at the other, leading to the efficient construction of complex heterocyclic scaffolds.

The Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate functional group is a cornerstone of the molecule's reactivity, primarily acting as an electrophile.

General Reaction Mechanism with Nucleophiles

The fundamental reaction involves the nucleophilic attack on the electrophilic central carbon of the –N=C=S moiety.[4] This forms a transient intermediate that typically rearranges to a stable adduct. The relative reactivity with common biological nucleophiles generally follows the order: Thiols > Amines >> Alcohols.

Caption: General mechanism of nucleophilic addition to the isothiocyanate group.

Reactivity with Amines and Thiols

The reaction of this compound with primary or secondary amines yields stable N,N'-disubstituted thiourea derivatives. This reaction is highly efficient and is a common strategy for bioconjugation and derivatization. Similarly, reaction with thiols leads to the formation of dithiocarbamate adducts.[8]

Influence of pH on Nucleophilic Attack

The selectivity of the isothiocyanate group towards different nucleophiles is significantly influenced by pH. Under moderately acidic to neutral conditions (pH 6-8), reactions with thiols to form dithiocarbamates are favored.[8] In contrast, more alkaline environments (pH 9-11) promote the reaction with amine groups to form thioureas, as the deprotonated amine is a more potent nucleophile.[8] This pH-dependent selectivity is a critical consideration in designing reaction conditions, especially in biological systems.

Intramolecular Reactions: Synthesis of Benzothiazoles

The ortho-disposed iodo and isothiocyanate groups provide a perfect scaffold for intramolecular cyclization reactions, offering a direct and efficient route to fused heterocyclic systems like benzothiazoles. Benzothiazoles are a privileged scaffold in medicinal chemistry and materials science.

Iron-Promoted Intramolecular C-S Coupling

A powerful strategy involves the reaction of this compound with nucleophiles (e.g., thiophenols or phenols) in the presence of an iron catalyst. This initiates a multicomponent cascade reaction. The nucleophile first attacks the isothiocyanate carbon, followed by an iron-promoted intramolecular C-S or C-O bond formation, effectively displacing the iodine atom to form the five-membered thiazole ring.[9] This methodology is advantageous due to the use of an inexpensive, readily available, and air-stable iron catalyst.[9]

Experimental Protocol: Iron-Catalyzed Synthesis of 2-(Phenylthio)benzo[d]thiazole[10]

-

Reagent Preparation: To a clean, dry reaction vessel, add this compound (1.0 mmol), thiophenol (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

-

Solvent and Catalyst Addition: Add anhydrous DMF (3 mL) as the solvent, followed by the addition of FeCl₃ (10 mol%).

-

Reaction Execution: Seal the vessel and stir the mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 2-(phenylthio)benzo[d]thiazole.

Caption: Workflow for the iron-catalyzed synthesis of benzothiazoles.

The Iodo Group as a Handle for Cross-Coupling Reactions

The C(sp²)-I bond in this compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the precise installation of diverse molecular fragments while preserving the reactive isothiocyanate group for subsequent transformations.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] It employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[11] This reaction is highly valuable for synthesizing 2-(alkynyl)phenyl isothiocyanates, which are versatile precursors for further cyclization reactions.[12]

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: General Sonogashira Coupling[13]

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

-

Solvent and Base: Add degassed anhydrous solvent (e.g., THF or DMF, 5 mL) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

| Coupling Partner | Catalyst System | Product Type | Reported Yield (%) |

| Terminal Alkynes | Pd/Cu | 2-Substituted Indoles (after cyclization) | 70-85%[7] |

| Arylboronic Acids (Suzuki) | Palladium Catalyst | Biaryl Isothiocyanates | High[7] |

Table 1: Representative yields for cross-coupling reactions involving ortho-iodophenyl substrates.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene, again catalyzed by palladium.[13][14] This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is a powerful method for C-C bond formation.[15] The reaction of this compound with an alkene like n-butyl acrylate introduces a vinyl group ortho to the isothiocyanate, creating a substrate primed for subsequent cyclization.

Caption: Key steps in the catalytic cycle of the Heck reaction.

Tandem Cross-Coupling and Cyclization Cascades

The true synthetic elegance of this compound is realized in one-pot tandem reactions that combine a cross-coupling event with a subsequent intramolecular cyclization. These cascade sequences minimize purification steps and maximize efficiency, rapidly building molecular complexity.

Sonogashira Coupling/Cyclization for Benzo[d][4][10]thiazines

A prime example is the reaction of this compound with terminal alkynes, followed by a base-promoted intramolecular cyclization. After the Sonogashira coupling forms the 2-(alkynyl)phenyl isothiocyanate intermediate, a suitable nucleophile (either added externally or generated in situ) attacks the isothiocyanate. The resulting anion can then attack the alkyne triple bond in a 6-endo-dig cyclization, leading to the formation of a six-membered benzo[d][4][9]thiazine ring system.[16] Molecular iodine has also been shown to mediate tandem cyclizations of related o-alkynylphenyl isothiocyanates.[17]

Caption: Conceptual workflow for a tandem Sonogashira/cyclization cascade.

Summary and Future Outlook